2-[2-(6-BROMOIMIDAZO[1,2-A]PYRIDIN-2-YL)ETHYL]-1HISOINDOLE-1,3(2H)-DIONE
CAS No.:
Cat. No.: VC13874880
Molecular Formula: C17H12BrN3O2
Molecular Weight: 370.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H12BrN3O2 |
|---|---|
| Molecular Weight | 370.2 g/mol |
| IUPAC Name | 2-[2-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethyl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C17H12BrN3O2/c18-11-5-6-15-19-12(10-20(15)9-11)7-8-21-16(22)13-3-1-2-4-14(13)17(21)23/h1-6,9-10H,7-8H2 |
| Standard InChI Key | CQZGNTOLCLFUIL-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN4C=C(C=CC4=N3)Br |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN4C=C(C=CC4=N3)Br |
Introduction
Synthesis Methods
The synthesis of 2-[2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione would likely involve a multi-step process. This could include:
-
Starting Materials: The synthesis might begin with 6-bromoimidazo[1,2-a]pyridine-2-carbaldehyde (C8H5BrN2O) and phthalic anhydride or related compounds to form the isoindole-1,3-dione ring.
-
Condensation Reactions: A condensation reaction could be used to link the imidazo[1,2-a]pyridine derivative with the isoindole-1,3-dione moiety.
-
Purification: Final purification steps would involve techniques like chromatography to isolate the desired compound.
Biological Activity
While specific biological data for 2-[2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is not available, compounds with similar structures have shown promise in various biological assays. For example, imidazo[1,2-a]pyridine derivatives have been explored for their anticancer and anti-inflammatory properties . Isoindole-1,3-dione derivatives have also been studied for their potential therapeutic applications.
| Biological Activity | Description |
|---|---|
| Anticancer | Potential based on similar compounds |
| Anti-inflammatory | Known activities of related structures |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume